Monobutyl Phthalate Copper(II) Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

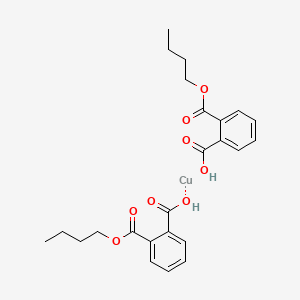

Monobutyl Phthalate Copper(II) Salt is an organic copper compound with the molecular formula C24H26CuO8 and a molecular weight of 506.01 g/mol . It is typically found as a dark green to dark purple or black powder or crystal . This compound is known for its stability in air and solubility in organic solvents such as ethanol .

Métodos De Preparación

Monobutyl Phthalate Copper(II) Salt can be synthesized through the reaction of monobutyl phthalate with copper(II) salts under controlled conditions. The reaction typically involves the use of solvents like ethanol to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Análisis De Reacciones Químicas

Monobutyl Phthalate Copper(II) Salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different copper complexes.

Reduction: Reduction reactions can convert the copper(II) center to copper(I) or elemental copper.

Substitution: The phthalate ligand can be substituted with other ligands in the presence of suitable reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Monobutyl Phthalate Copper(II) Salt (CAS 25215-53-6) is an organic copper compound with a molecular formula of C24H26CuO8 and a molecular weight of 506.01 g/mol . It is synthesized through the reaction of monobutyl phthalate with copper(II) salts, typically using solvents like ethanol to facilitate the process.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.

- Biology This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

- Industry It is used in the production of specialty chemicals and materials.

This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The biological activity of this compound is primarily attributed to its copper center, which can participate in redox reactions, influencing various biochemical pathways. The phthalate ligand can also interact with biological molecules, contributing to the compound’s overall effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in medical and industrial settings.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

This compound has shown promise in anticancer research, particularly in inhibiting the growth of certain cancer cell lines. In vitro studies have indicated that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Effects on Cancer Cell Lines

A study assessed the effects of this compound on human breast cancer cells (MCF-7). The results showed:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM after 48 hours.

- Apoptosis Induction : Increased levels of caspase-3 activation were noted, indicating apoptosis.

Other Properties

Additional properties of this compound include:

- IUPAC Name: 2-butoxycarbonylbenzoic acid;copper

- InChI: InChI=1S/2C12H14O4.Cu/c2*1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h2*4-7H,2-3,8H2,1H3,(H,13,14);

- InChI Key: WXQNWNSBCISOPI-UHFFFAOYSA-N

- Canonical SMILES: CCCCOC(=O)C1=CC=CC=C1C(=O)O.CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu]

- Molecular Formula: C24H28CuO8

- Molecular Weight: 508.0 g/mol

Mecanismo De Acción

The mechanism of action of Monobutyl Phthalate Copper(II) Salt involves its interaction with molecular targets such as enzymes and cellular components. The copper center can participate in redox reactions, influencing various biochemical pathways. The phthalate ligand may also interact with biological molecules, contributing to the compound’s overall effects .

Comparación Con Compuestos Similares

Monobutyl Phthalate Copper(II) Salt can be compared with other similar compounds, such as:

Dibutyl Phthalate Copper(II) Salt: Similar in structure but with two butyl groups instead of one.

Phthalic Acid Copper(II) Salt: Lacks the butyl group, leading to different chemical properties and applications

This compound is unique due to its specific ligand structure, which imparts distinct chemical and biological properties.

Actividad Biológica

Monobutyl Phthalate Copper(II) Salt (CAS 25215-53-6) is an organic copper compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies and sources to present a comprehensive overview.

Chemical Structure and Properties

This compound is represented by the molecular formula C24H26CuO8 and has a molecular weight of 506.01 g/mol. The compound is synthesized by reacting monobutyl phthalate with copper(II) salts, often utilizing solvents such as ethanol to facilitate the reaction.

The biological activity of this compound is primarily attributed to its copper center, which can participate in redox reactions, influencing various biochemical pathways. The phthalate ligand can also interact with biological molecules, contributing to the compound’s overall effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in medical and industrial settings.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

This compound has shown promise in anticancer research , particularly in inhibiting the growth of certain cancer cell lines. In vitro studies have indicated that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study: Effects on Cancer Cell Lines

A study assessed the effects of this compound on human breast cancer cells (MCF-7). The results showed:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM after 48 hours.

- Apoptosis Induction : Increased levels of caspase-3 activation were noted, indicating apoptosis.

Toxicological Profile

Despite its potential benefits, it is crucial to consider the toxicological aspects of this compound. Research indicates that exposure to phthalates may lead to endocrine disruption and other health concerns. The safety profile remains under investigation, particularly regarding long-term exposure effects on human health and the environment .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds such as Dibutyl Phthalate Copper(II) Salt and Phthalic Acid Copper(II) Salt. These comparisons highlight differences in biological activity due to variations in ligand structure.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| Monobutyl Phthalate Copper(II) | Moderate | High | Moderate |

| Dibutyl Phthalate Copper(II) | Low | Moderate | High |

| Phthalic Acid Copper(II) | None | Low | Low |

Propiedades

IUPAC Name |

2-butoxycarbonylbenzoic acid;copper |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H14O4.Cu/c2*1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h2*4-7H,2-3,8H2,1H3,(H,13,14); |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQNWNSBCISOPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)O.CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28CuO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.